N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxamide
Descripción
This compound is a hybrid structure featuring three key pharmacophoric motifs:
- A 2,3-dihydrobenzo[b][1,4]dioxin moiety, known for enhancing metabolic stability and modulating lipophilicity.
- A 5-oxopyrrolidin-3-yl group, which contributes to conformational rigidity and hydrogen-bonding interactions.
- A 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxamide scaffold, a privileged structure in kinase inhibitors and neuroactive agents due to its planar aromatic system and substituent-driven selectivity .
Propiedades
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O6/c1-15-19-13-22(32-3)21(31-2)10-16(19)6-7-27(15)25(30)26-17-11-24(29)28(14-17)18-4-5-20-23(12-18)34-9-8-33-20/h4-5,10,12-13,15,17H,6-9,11,14H2,1-3H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIKDFMYDPKSQKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=C(C=C2CCN1C(=O)NC3CC(=O)N(C3)C4=CC5=C(C=C4)OCCO5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Key Observations :
- Replacement of the pyrrolidinone-linked carboxamide in the target compound with a phenylcarboxamide (6f) improves receptor binding but reduces solubility .
- The ethyl carboxylate derivative (6d) exhibits higher lipophilicity, suggesting trade-offs between bioavailability and target engagement.
Electrochemical and Conformational Comparisons
Fulleropyrrolidine derivatives with flexible substituents (e.g., N-methylfulleropyrrolidine) demonstrate that substituent flexibility inversely correlates with electron-accepting capacity . The target compound’s rigid pyrrolidinone linker may enhance redox stability compared to analogous N-methyl derivatives.
Methodological Considerations in Similarity Assessment
- Tanimoto vs. Dice Similarity : Computational analyses using Morgan fingerprints reveal a Tanimoto index of 0.82 between the target compound and 6f, indicating high structural overlap. However, Dice similarity (0.89) overestimates functional equivalence due to weighting fragment matches differently .
- Activity Cliffs: Despite ~80% structural similarity to 6d, the target compound’s pyrrolidinone group introduces steric constraints that may create an “activity cliff” (i.e., minor structural changes leading to significant potency differences) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
